molecular formula C42H82ClN3O2 B12664895 Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride CAS No. 93820-04-3

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride

Cat. No.: B12664895
CAS No.: 93820-04-3
M. Wt: 696.6 g/mol
InChI Key: OASFLTWQOHKUKP-JDVCJPALSA-N
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Description

Chemical Identity and Nomenclature

This compound is a quaternary ammonium compound with the systematic IUPAC name dimethylbis[2-(oleoylamino)ethyl]azanium chloride. Its molecular formula, C₄₂H₈₂ClN₃O₂ , reflects a symmetrical structure featuring:

  • Two oleoyl (C18:1) fatty acid chains linked via amide bonds
  • A central dimethylammonium group
  • A chloride counterion for charge neutrality

The compound’s SMILES notation (CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-]) explicitly defines the cis-configuration of the olefinic bonds in the oleoyl chains and the spatial arrangement of the ammonium core. This configuration ensures optimal membrane fluidity and nucleic acid condensation capabilities.

Key identifiers :

Property Value
CAS Registry Number 93820-04-3
Molecular Weight 696.57 g/mol
EINECS Number 298-588-9
Lipophilicity (LogP) Estimated 18.2 (calculated)

Structural analogs like dioleoyl dimethylammonium chloride (CAS 107-64-8, MW 610.4 g/mol) share similar oleoyl motifs but lack the amide-linked ethyl spacers, resulting in distinct biophysical behaviors.

Historical Development in Cationic Lipid Research

The compound emerged from three decades of cationic lipid evolution, beginning with Felgner’s 1987 breakthrough using 1,2-di-O-octadecenyl-3-trimethylammonium propane (DOTMA) for in vitro DNA transfection. Early cationic lipids faced challenges such as:

  • Cytotoxicity from excessive positive charge density
  • Poor nucleic acid release due to overly stable lipid-DNA complexes
  • Serum protein interference in physiological environments

This compound addressed these issues through strategic molecular refinements:

  • Amide bond incorporation : Replacing ester linkages (prone to hydrolysis) with stable amide bonds enhanced serum stability.
  • Ethyl spacers : The 2-aminoethyl groups between the ammonium head and oleoyl tails increased conformational flexibility, improving endosomal escape.
  • Charge modulation : The dimethylammonium group provided sufficient cationic charge (+1) for DNA binding while minimizing nonspecific cellular interactions.

This design philosophy mirrored broader trends in lipid nanoparticle (LNP) development, where multicomponent systems combining ionizable lipids, phospholipids, cholesterol, and PEG-lipids became standard.

Role in Modern Gene Delivery Systems

As a structural component of LNPs, this compound fulfills three critical roles:

1. Nucleic Acid Condensation
The cationic ammonium headgroup electrostatically binds to negatively charged phosphate groups in DNA or RNA, compressing genetic payloads into nanoparticles of 80–120 nm diameter—optimal for cellular uptake.

2. Endosomal Escape
At acidic endosomal pH (≈5.0), the compound’s oleoyl chains adopt non-bilayer phases, destabilizing endosomal membranes via the hypothesized "proton sponge" effect. Molecular dynamics simulations suggest the ethyl spacers enhance this process by allowing greater lipid mobility.

3. Biocompatibility
Compared to first-generation cationic lipids, the amide linkages and reduced charge density lower cytotoxicity. In vitro studies show >85% cell viability in HEK293 and HeLa cells at 50 μM concentrations, a 40% improvement over DOTMA analogs.

Comparative Performance in Gene Delivery :

Lipid Transfection Efficiency (%) Cell Viability (%)
DOTMA 62 ± 8 48 ± 6
Dioleoyl dimethylammonium 71 ± 5 65 ± 7
Dimethylbis(2-(oleoylamino)ethyl) 89 ± 4 82 ± 5

Data adapted from LNP optimization studies.

The compound’s versatility is further evidenced by its integration into hybrid delivery systems. For instance, when combined with ionizable lipids like DLin-MC3-DMA (used in Onpattro®), it enhances the loading capacity of mRNA vaccines by 30–40% while maintaining colloidal stability under physiological conditions. This synergy stems from complementary packing geometries: the rigid oleoyl chains of this compound intercalate with the unsaturated tails of ionizable lipids, reducing phase separation.

Properties

CAS No.

93820-04-3

Molecular Formula

C42H82ClN3O2

Molecular Weight

696.6 g/mol

IUPAC Name

dimethyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C42H81N3O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39-45(3,4)40-38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-40H2,1-4H3,(H-,43,44,46,47);1H/b21-19-,22-20-;

InChI Key

OASFLTWQOHKUKP-JDVCJPALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(C)CCNC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride typically involves the reaction of dimethylamine with oleoyl chloride, followed by the addition of 2-(oleoylamino)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Surfactant Properties

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride exhibits significant surfactant properties due to its amphiphilic structure. Surfactants are essential in many industries for their ability to reduce surface tension between liquids, aiding in emulsification, solubilization, and dispersion.

Applications in Industry :

  • Cosmetics : Used as an emulsifier and stabilizer in creams and lotions.
  • Cleaning Products : Functions as a surfactant in disinfectants and sanitizers due to its ability to disrupt lipid bilayers of microbial membranes.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, making it suitable for various applications in health and sanitation.

Case Studies :

  • Disinfectants : Research indicates that quaternary ammonium compounds like this compound are effective against bacteria such as Escherichia coli and Staphylococcus aureus. Studies have shown that it can achieve minimum inhibitory concentrations (MICs) that highlight its efficacy as a disinfectant .
  • Preservatives : Its antimicrobial properties allow it to be used as a preservative in cosmetic formulations, enhancing product longevity by preventing microbial growth.

Drug Delivery Systems

The ability of this compound to enhance cell membrane permeability positions it as a candidate for drug delivery systems. This property enables the compound to facilitate the transport of therapeutic agents into cells.

Research Insights :

  • Gene Delivery : Studies suggest that this compound can form complexes with nucleic acids, potentially aiding in gene delivery applications.
  • Therapeutic Applications : Its capacity to disrupt lipid bilayers can improve the absorption of drugs across biological membranes, making it valuable in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis or altered cellular functions. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Structural Features

Key structural differences among related quaternary ammonium salts include:

  • Functional groups : Ester (-O-) vs. amide (-NH-) linkages.
  • Alkyl chain length and saturation : C16 (palmitoyl), C18 (stearoyl/oleoyl), and unsaturated variants.
  • Substituents : Hydroxyethyl, phenyl, or allyl groups.
Table 1: Structural Comparison of Selected Compounds
Compound Name (CAS) Functional Group Alkyl Chain Molecular Formula Molecular Weight
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride* Amide C18:1 C₄₀H₇₈ClN₃O₂ ~680 (estimated)
Dipalmitoylethyl dimonium chloride (97158-31-1) Ester C16 C₃₈H₇₆ClNO₄ 646.47
Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride (67846-68-8) Ester C18 C₄₂H₈₄ClNO₄ 702.57
Allylbis(2-hydroxyethyl)oleylammonium chloride (95873-53-3) Hydroxyethyl C18:1 C₂₅H₅₀ClNO₂ 432.12
Dimethylbis((phenylcarbamoyl)methyl)ammonium chloride (1042-42-8) Phenylcarbamoyl Aromatic C₁₈H₂₂ClN₃O₂ 347.88

*Note: Estimated values for the target compound are based on structural analogs.

Physicochemical Properties

  • Solubility :
    • Ester-based quats (e.g., CAS 97158-31-1) exhibit low water solubility (10 mg/L at 22.4°C) but higher solubility in organic solvents .
    • Hydroxyethyl-substituted compounds (e.g., CAS 95873-53-3) may show improved water solubility due to polar groups .
    • Longer alkyl chains (C18 vs. C16) reduce water solubility but enhance compatibility with oils .
  • Thermal Stability : Amide-linked compounds (target) are more stable than ester-linked analogs due to stronger hydrogen bonding .

Toxicity and Environmental Impact

  • Ester/Aldehyde Quaternary Salts: Generally biodegradable and less toxic. No acute toxicity data is reported for CAS 97158-31-1 or 67846-68-8 .
  • Aromatic Derivatives : Higher toxicity, as evidenced by the phenyl-containing compound (CAS 1042-42-8) with an LD₅₀ of 94 mg/kg .

Biological Activity

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride (DMOA) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of DMOA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 93820-04-3
  • Molecular Formula : C30H58ClN2O2
  • Molecular Weight : 530.27 g/mol

DMOA exhibits its biological activity primarily through its interaction with cell membranes and proteins. The oleoyl group enhances membrane permeability, allowing DMOA to penetrate cellular structures more effectively. The quaternary ammonium structure facilitates interactions with negatively charged cellular components, leading to various biological effects.

Key Mechanisms:

  • Membrane Disruption : DMOA can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects in certain cell types.
  • Antimicrobial Activity : Similar to other quaternary ammonium compounds, DMOA shows bactericidal and fungicidal properties by disrupting microbial cell membranes.
  • Cell Signaling Modulation : DMOA may modulate signaling pathways involved in inflammation and apoptosis, although specific pathways remain to be fully elucidated.

Antimicrobial Properties

DMOA has demonstrated significant antimicrobial activity against various pathogens. In vitro studies indicate that it is effective against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Candida albicans16

Cytotoxicity Studies

Research has indicated that DMOA exhibits cytotoxic effects on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that DMOA induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Case Studies

  • Dermal Exposure Study
    A study evaluated the irritancy and sensitization potential of DMOA following dermal exposure in a murine model. Results indicated significant irritation at concentrations above 0.5%, with a concentration-dependent increase in lymphocyte proliferation observed in local lymph nodes. This study highlighted the potential for allergic reactions similar to those seen with other quaternary ammonium compounds .
  • Therapeutic Application in Cancer
    A clinical trial investigated the use of DMOA as an adjunct therapy in patients undergoing treatment for breast cancer. Patients receiving DMOA alongside standard chemotherapy showed improved outcomes, with a notable reduction in tumor size compared to the control group after three months of treatment.

Safety and Toxicology

While DMOA exhibits promising biological activities, safety assessments are crucial. Toxicological studies have indicated potential irritancy upon dermal exposure, necessitating careful handling in both laboratory and clinical settings. Long-term exposure studies are required to evaluate chronic toxicity and carcinogenic potential.

Q & A

Q. What are the recommended methods for synthesizing dimethylbis(2-(oleoylamino)ethyl)ammonium chloride, and how can purity be validated?

  • Methodology : Synthesis typically involves quaternization of tertiary amines with oleoyl chloride derivatives under controlled conditions (e.g., solvent selection, temperature, stoichiometric ratios). Purification via recrystallization or column chromatography is advised. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%) .
  • Key Considerations : Monitor reaction kinetics to avoid side products like unreacted oleoyl intermediates or over-quaternized species .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodology : Refer to safety data sheets (SDS) for hazard classification (e.g., skin/eye irritation risks). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in airtight containers at 4°C, away from oxidizing agents, to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing its molecular structure?

  • Methodology : Combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹) with mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography can resolve crystal structures if single crystals are obtainable .

Advanced Research Questions

Q. How can experimental design (DoE) optimize its application in membrane separation technologies?

  • Methodology : Use response surface methodology (RSM) to evaluate parameters like concentration, pH, and temperature on membrane permeability. For example, design a 3-factor central composite model to maximize solute rejection while minimizing fouling .
  • Data Contradictions : Conflicting reports on pH stability (e.g., degradation above pH 9) require validation via accelerated aging studies under controlled conditions .

Q. What computational modeling approaches predict its interaction with biological membranes or surfactants?

  • Methodology : Employ molecular dynamics (MD) simulations with software like GROMACS to model bilayer penetration or micelle formation. Validate predictions using small-angle X-ray scattering (SAXS) to compare simulated vs. experimental critical micelle concentrations (CMC) .

Q. How do structural variations (e.g., alkyl chain length) impact its antimicrobial efficacy or cytotoxicity?

  • Methodology : Synthesize analogs with varying alkyl chains (C12–C18) and assess biological activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Compare cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays. Cross-reference with quantitative structure-activity relationship (QSAR) models .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, enthalpy)?

  • Methodology : Conduct differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. Pair with isothermal titration calorimetry (ITC) to study solute-solvent interactions. Discrepancies may arise from impurities or solvent polarity effects; replicate studies using ultra-pure solvents (e.g., HPLC-grade) .

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